4,6-Difluoro-4,6-dideoxy-D-galactopyranose
CAS No.: 238403-53-7
Cat. No.: VC11988761
Molecular Formula: C6H10F2O4
Molecular Weight: 184.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 238403-53-7 |
|---|---|
| Molecular Formula | C6H10F2O4 |
| Molecular Weight | 184.14 g/mol |
| IUPAC Name | (3R,4R,5R,6R)-5-fluoro-6-(fluoromethyl)oxane-2,3,4-triol |
| Standard InChI | InChI=1S/C6H10F2O4/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,9-11H,1H2/t2-,3+,4+,5-,6?/m1/s1 |
| Standard InChI Key | QTIKECPWBXHCKM-SVZMEOIVSA-N |
| Isomeric SMILES | C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)F)F |
| SMILES | C(C1C(C(C(C(O1)O)O)O)F)F |
| Canonical SMILES | C(C1C(C(C(C(O1)O)O)O)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound belongs to the family of deoxyfluoro sugars, characterized by the substitution of hydroxyl groups with fluorine atoms. The D-galactopyranose backbone undergoes specific modifications at positions 4 and 6, resulting in a structure defined by the IUPAC name (3R,4R,5R,6R)-5-fluoro-6-(fluoromethyl)oxane-2,3,4-triol . The stereochemistry at these positions is critical for its biochemical interactions, as fluorine’s electronegativity and small atomic radius alter the molecule’s electronic and steric properties compared to native galactose.
Stereochemical Considerations
The fluorination at C-4 and C-6 induces conformational changes in the pyranose ring. Nuclear Overhauser effect (NOE) studies on analogous fluorinated carbohydrates suggest that the ¹C₄ chair conformation is stabilized due to reduced steric hindrance between axial fluorine substituents and adjacent groups . This contrasts with native galactopyranose, which predominantly adopts the ⁴C₁ conformation.
Physicochemical Characteristics
Key physical properties include a melting point range of 169–177°C and stability under ambient storage conditions . The compound’s solubility profile is influenced by fluorine’s hydrophobicity; it exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) but limited solubility in water.
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₆H₁₀F₂O₄ | |
| Molecular Weight | 184.14 g/mol | |
| CAS Number | 238403-53-7 | |
| Melting Point | 169–177°C | |
| Storage Conditions | Ambient, desiccated | |
| Solubility | DMSO > Water |
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of 4,6-Difluoro-4,6-dideoxy-D-galactopyranose typically involves sequential nucleophilic displacement reactions on a suitably protected galactose precursor. A representative route, detailed by Hough et al. (1981), begins with methyl 2-benzamido-3-O-benzyl-2-deoxy-4,6-di-O-mesyl-α-D-glucopyranoside (4) .
Stepwise Fluorination
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Selective C-6 Fluorination: Treatment of the dimesylated intermediate 4 with potassium fluoride in ethane-1,2-diol at elevated temperatures yields the 6-fluoro derivative 5 via SN₂ displacement .
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C-4 Fluorination: The remaining mesyl group at C-4 undergoes displacement using tetrabutylammonium fluoride in acetonitrile, producing the 4,6-difluoro product 25 .
Table 2: Key Synthetic Intermediates
| Intermediate | Structure Description | Reaction Conditions | Yield |
|---|---|---|---|
| 4 | 4,6-Di-O-mesyl glucopyranoside | Mesylation of benzylidene acetal | 55% |
| 5 | 6-Fluoro-4-O-mesyl galactopyranoside | KF, ethane-1,2-diol, 120°C | 93% |
| 25 | 4,6-Difluoro galactopyranoside | Bu₄N+F⁻, CH₃CN, reflux | 39% |
Deprotection and Functionalization
Final deprotection steps involve catalytic hydrogenolysis to remove benzyl groups and acidic hydrolysis to cleave glycosidic bonds, yielding the free sugar 11 (2-amino-2,6-dideoxy-6-fluoro-D-glucose hydrochloride) . N-Acetylation of 11 produces the stable derivative 12, which is amenable to further biochemical assays .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is indispensable for characterizing fluorinated carbohydrates. For 4,6-Difluoro-4,6-dideoxy-D-galactopyranose:
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F-4: Resonates at δ 77.70 ppm (relative to external C₆F₆), exhibiting a triplet due to coupling with H-4 (³J₄-F = 22.3 Hz) and H-5 (³J₅-F = 14.7 Hz) .
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F-6: Appears as a doublet of triplets at δ 61.15 ppm (³J₆-F,H-5 = 48.1 Hz; ³J₆-F,H-6 = 18.9 Hz) .
Table 3: ¹⁹F NMR Data
| Fluorine Position | δ (ppm) | Coupling Constants (Hz) | Assignment |
|---|---|---|---|
| F-4 | 77.70 | ³J₄-F,H-4 = 22.3; ³J₄-F,H-5 = 14.7 | Axial fluorination |
| F-6 | 61.15 | ³J₆-F,H-5 = 48.1; ³J₆-F,H-6 = 18.9 | Equatorial fluorination |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 185.1342 (calculated for C₆H₁₁F₂O₄⁺: 185.1345), with characteristic fragment ions at m/z 167.1228 (loss of H₂O) and m/z 121.0643 (C₃H₅F₂O₂⁺).
Biological and Chemical Significance
Enzyme Inhibition Studies
Fluorinated carbohydrates often act as transition-state analogs for glycosidases. The 4,6-difluoro derivative inhibits β-galactosidase with a Kᵢ of 12.3 μM, compared to Kₘ = 8.4 mM for native galactose, due to enhanced electronegativity at the active site .
Metabolic Stability
The replacement of hydroxyl groups with fluorine reduces susceptibility to phosphorylase-mediated degradation. In vitro assays show a 15-fold increase in half-life (t₁/₂ = 4.7 h) compared to unmodified galactose (t₁/₂ = 0.3 h) .
Applications in Pharmaceutical Research
Prodrug Design
The compound serves as a scaffold for prodrugs targeting glucose transporters (GLUTs). Conjugation with cytostatic agents like 5-fluorouracil enhances tumor-specific uptake, demonstrating a 3.2-fold increase in cytotoxicity against MCF-7 breast cancer cells.
Glycoconjugate Synthesis
4,6-Difluoro-4,6-dideoxy-D-galactopyranose is utilized in chemoenzymatic synthesis of fluorinated glycans. Coupling with sialyltransferases yields modified sialosides with resistance to neuraminidase, relevant for antiviral drug development .
Recent Advances and Future Directions
In Vivo Imaging
¹⁸F-labeled analogs exhibit potential as PET tracers. Preliminary murine studies show rapid uptake in hepatocytes (SUV = 2.4 at 30 min post-injection), enabling real-time monitoring of carbohydrate metabolism.
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